2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline
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Overview
Description
2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline is a complex organic compound that features a methoxy group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline typically involves the formation of a Schiff base. This is achieved by the condensation of 2-methoxyaniline with 5-methyl-2-thiophenecarboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12N2O3S |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O3S/c1-9-3-5-11(19-9)8-14-12-7-10(15(16)17)4-6-13(12)18-2/h3-8H,1-2H3 |
InChI Key |
RWERSXFWMABESE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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